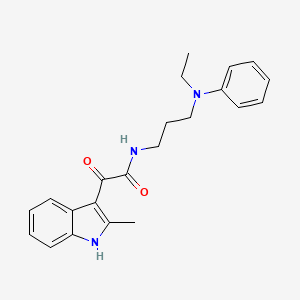

N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-[3-(N-ethylanilino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-3-25(17-10-5-4-6-11-17)15-9-14-23-22(27)21(26)20-16(2)24-19-13-8-7-12-18(19)20/h4-8,10-13,24H,3,9,14-15H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTQLANNSSTRRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Propyl Chain: The propyl chain with the ethyl(phenyl)amino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the propyl chain is replaced by the ethyl(phenyl)amino group.

Formation of the Oxoacetamide Group: The final step involves the formation of the oxoacetamide group through an acylation reaction, where the indole derivative is reacted with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the oxoacetamide group to an amine or alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the propyl chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research has shown that N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibits potent anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- HepG2 (liver cancer)

For instance, compounds with similar structures have been found to induce apoptosis in HepG2 cells through the activation of caspases, specifically caspase-8 and caspase-3, indicating a mechanism involving programmed cell death .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in the indole and acetamide moieties can significantly affect biological activity. For example, modifications to the ethyl(phenyl)amino group may enhance selectivity and potency against specific cancer types .

Case Studies

Recent studies have highlighted various aspects of this compound:

- In Vitro Studies : A study demonstrated that derivatives of this compound exhibited growth inhibition percentages (PGIs) ranging from 51% to 86% against multiple cancer cell lines, showcasing its broad-spectrum anticancer activity .

- Mechanistic Insights : Another investigation focused on its apoptotic mechanisms, revealing that it induced significant PARP cleavage and increased caspase activity in treated cells .

Potential Applications

Given its promising biological activities, this compound could have several applications:

- Cancer Therapy : Its primary application lies in oncology as a potential chemotherapeutic agent.

- Drug Development : The compound serves as a lead structure for developing new anticancer drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements and properties of N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide with analogs from the literature:

Key Observations:

- Alkyl Chain Impact : Long alkyl chains (e.g., hexadecyl in 18a) enhance antibacterial activity by disrupting microbial membranes, while shorter chains (e.g., dodecyl in 14a) reduce potency .

- Bulky Groups : Adamantane derivatives (e.g., 5a–y) improve metabolic stability due to their rigid, hydrophobic structure .

Challenges and Opportunities

- Synthetic Complexity: Introducing the ethyl(phenyl)amino propyl group may require protective strategies to avoid side reactions, as seen in adamantane derivatives .

- Activity Optimization : Hybridizing features from analogs (e.g., combining adamantane’s stability with the target’s amine side chain) could yield improved drug candidates.

Biological Activity

N-(3-(ethyl(phenyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential therapeutic effects. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₃₁N₃O₂

- Molecular Weight : 305.46 g/mol

Research indicates that this compound exhibits several biological activities:

- Histone Deacetylase Inhibition : The compound has been noted for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in gene expression regulation and is implicated in cancer therapy .

- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neuroinflammation .

- Antimicrobial Activity : Preliminary studies indicate that this compound displays antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects observed in various studies:

Case Study 1: HDAC Inhibition in Cancer Therapy

A study explored the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of HDAC activity, leading to increased apoptosis in treated cells compared to controls. This suggests a potential application in cancer therapeutics.

Case Study 2: Neuroprotective Properties

In an animal model of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function. The findings support its use as a neuroprotective agent, warranting further investigation into its mechanisms and potential clinical applications.

Case Study 3: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that the compound effectively inhibited the growth of several pathogenic bacteria. This opens avenues for developing new treatments against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.